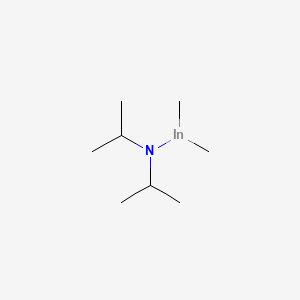
(Diisopropylamine)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diisopropylamine)dimethylindium is a chemical compound with the molecular formula C8H20InN It is a coordination complex where diisopropylamine is bonded to dimethylindium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropylamine)dimethylindium typically involves the reaction of diisopropylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Diisopropylamine)dimethylindium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different indium-containing species.
Substitution: The diisopropylamine ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield indium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Diisopropylamine)dimethylindium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other indium-containing compounds and as a reagent in various organic and inorganic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: this compound is used in the production of advanced materials, including semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which (Diisopropylamine)dimethylindium exerts its effects involves its ability to coordinate with various molecular targets The indium center can interact with different ligands, leading to changes in the electronic and structural properties of the compound
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylindium chloride: A related compound where the diisopropylamine ligand is absent.
Triisopropylamine: Another amine ligand that can form coordination complexes with indium.
N,N-Diisopropylethylamine: A similar amine used in various chemical reactions.
Uniqueness
(Diisopropylamine)dimethylindium is unique due to the presence of the diisopropylamine ligand, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in applications where selective reactivity and coordination are required.
Eigenschaften
CAS-Nummer |
94236-83-6 |
|---|---|
Molekularformel |
C8H20InN |
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
N-dimethylindiganyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14N.2CH3.In/c1-5(2)7-6(3)4;;;/h5-6H,1-4H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
YPCQOCAROMHOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



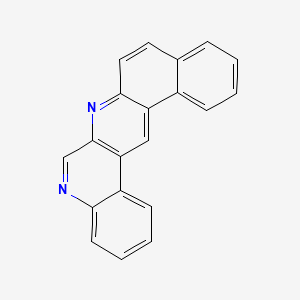
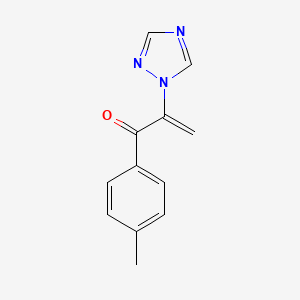
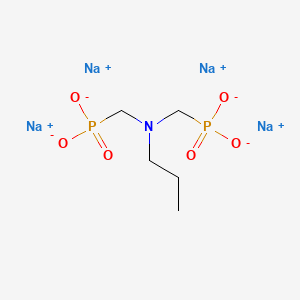

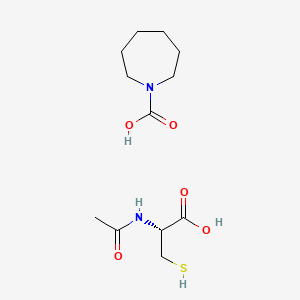
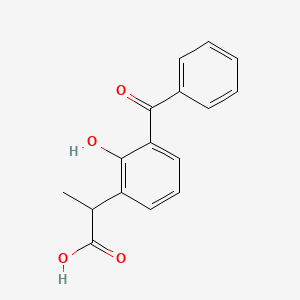
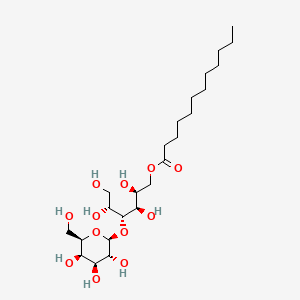
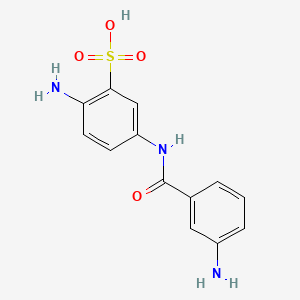

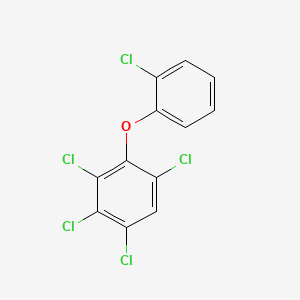
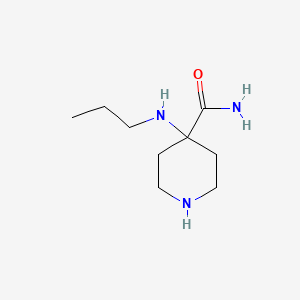
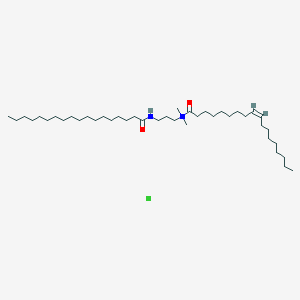
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
